1H and 13C NMR spectral data for (3-Chlorophenyl)methylamine
1H and 13C NMR spectral data for (3-Chlorophenyl)methylamine
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (3-Chlorophenyl)methylamine
Authored by: A Senior Application Scientist
Introduction
(3-Chlorophenyl)methylamine, also known as 3-chlorobenzylamine, is a primary amine and a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[1] Its structure, featuring a monosubstituted chlorinated benzene ring attached to a methylamine group, presents a distinct set of signals in Nuclear Magnetic Resonance (NMR) spectroscopy.[2] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of (3-Chlorophenyl)methylamine, offering in-depth interpretation, a detailed experimental protocol for data acquisition, and insights into the structural elucidation of this compound. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for routine structural characterization.
Molecular Structure and NMR Assignment
The chemical structure of (3-Chlorophenyl)methylamine is fundamental to understanding its NMR spectra. The numbering convention used for the assignment of ¹H and ¹³C signals is illustrated in the diagram below.
Caption: Molecular structure of (3-Chlorophenyl)methylamine with atom numbering for NMR assignments.
¹H NMR Spectral Data
The ¹H NMR spectrum of (3-Chlorophenyl)methylamine provides valuable information about the electronic environment of the protons in the molecule. The data presented below was acquired in deuterated chloroform (CDCl₃).
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons | 7.33-7.19 | m | 4H |
| Methylene Protons (-CH₂-) | 3.87 | s | 2H |
| Amine Protons (-NH₂) | 1.54 (variable) | br s | 2H |
Interpretation of the ¹H NMR Spectrum
Aromatic Region (7.33-7.19 ppm): The four protons on the benzene ring appear as a complex multiplet in the downfield region of the spectrum.[3] This complexity arises from the similar chemical shifts of the ortho, meta, and para protons, leading to overlapping signals and second-order coupling effects.[4] The electron-withdrawing nature of the chlorine atom and the aminomethyl group deshields these protons, causing them to resonate at higher chemical shifts compared to unsubstituted benzene (δ 7.27 ppm).[5]
Methylene Protons (3.87 ppm): The two protons of the methylene group (-CH₂-) adjacent to the nitrogen atom appear as a singlet.[3] The singlet nature of this peak is due to the absence of coupling with the amine protons, a phenomenon often observed for primary amines due to rapid proton exchange.[6][7] The electronegative nitrogen atom deshields these protons, shifting their resonance downfield.[8]
Amine Protons (1.54 ppm): The two protons of the primary amine group (-NH₂) typically appear as a broad singlet.[6] The chemical shift and peak shape of the N-H protons are highly dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[9][10][11][12] To confirm the assignment of the amine protons, a D₂O exchange experiment can be performed, which will result in the disappearance of this signal.[6]
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The data presented below was also acquired in CDCl₃.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C1 | 145.57 |
| C3 | 134.64 |
| C5 | 130.08 |
| C4 | 127.52 |
| C6 | 127.20 |
| C2 | 125.48 |
| C7 (-CH₂-) | 46.25 |
Interpretation of the ¹³C NMR Spectrum
Aromatic Region (125-146 ppm): The six carbons of the benzene ring resonate in the downfield region of the spectrum. The carbon attached to the chlorine atom (C3) and the carbon attached to the aminomethyl group (C1) are significantly deshielded due to the electronegativity of these substituents.[3] The chemical shifts of the other aromatic carbons are also influenced by the inductive and resonance effects of the substituents.
Aliphatic Region (46.25 ppm): The methylene carbon (C7) appears at a characteristic chemical shift for a carbon atom attached to a nitrogen atom.[3][13] The electronegativity of the nitrogen causes a downfield shift compared to an unsubstituted alkyl carbon.
Experimental Protocol for NMR Data Acquisition
This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of (3-Chlorophenyl)methylamine.
Caption: Experimental workflow for NMR analysis of (3-Chlorophenyl)methylamine.
Detailed Methodology
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Sample Preparation:
-
Accurately weigh approximately 10-20 mg of (3-Chlorophenyl)methylamine into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Gently swirl the vial to ensure complete dissolution of the sample.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
For ¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A total of 8-16 scans is usually sufficient.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 200-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra to obtain pure absorption lineshapes.
-
Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. In the absence of TMS, the residual solvent peak of CDCl₃ can be used for referencing (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[14]
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons corresponding to each resonance.
-
Assign the peaks in both spectra to the respective nuclei in the (3-Chlorophenyl)methylamine molecule.
-
Conclusion
The ¹H and ¹³C NMR spectra of (3-Chlorophenyl)methylamine are consistent with its chemical structure and provide a clear fingerprint for its identification and characterization. A thorough understanding of the chemical shifts, splitting patterns, and the influence of the substituents allows for unambiguous assignment of all proton and carbon signals. The experimental protocol outlined in this guide provides a robust methodology for obtaining high-quality NMR data, which is essential for the accurate structural elucidation required in research and development settings.
References
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Hanna, S. Y. (2015). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. [Link]
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Taylor & Francis Online. (2006). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]
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